Ethyl 2-(chloromethyl)-5-methylnicotinate

描述

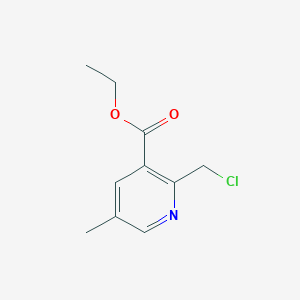

Ethyl 2-(chloromethyl)-5-methylnicotinate (CAS 894074-85-2) is a substituted nicotinic acid derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol. This compound features a pyridine ring substituted with a chloromethyl group at position 2 and a methyl group at position 5, esterified with an ethyl group at the carboxylic acid position. It is described as a white crystalline powder and is primarily used as a pharmaceutical intermediate, with applications in drug development, skincare, and medical ingredient synthesis . The compound is commercially available in high-purity grades (up to 99.999%) and is supplied by specialty chemical manufacturers such as American Elements and ENAO Chemical Co., Ltd. .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate typically involves the chloromethylation of 5-methylnicotinic acid. The process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phase-transfer catalysis to enhance the reaction rate and yield. The process involves the use of a quaternary ammonium salt as a phase-transfer catalyst to facilitate the transfer of the chloromethylating agent into the organic phase where the reaction occurs.

化学反应分析

Types of Reactions: Ethyl 2-(chloromethyl)-5-methylnicotinate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted nicotinates.

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of nicotinic alcohol derivatives.

科学研究应用

Ethyl 2-(chloromethyl)-5-methylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems as a precursor to bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of Ethyl 2-(chloromethyl)-5-methylnicotinate involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of enzyme activity.

相似化合物的比较

Ethyl 2-(chloromethyl)-5-methylnicotinate belongs to a family of substituted nicotinate esters. Below is a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Insights from Structural Comparisons

Substituent Effects on Reactivity and Applications: The chloromethyl group at position 2 in this compound enhances its electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions in drug synthesis . In contrast, Ethyl 5-methylnicotinate (lacking the chloromethyl group) is less reactive and primarily used in non-pharmaceutical applications like flavoring . Nitro and cyano groups (e.g., in Ethyl 2-methyl-5-nitronicotinate and Ethyl 6-chloro-5-cyano-2-methylnicotinate) increase molecular polarity and stability, favoring applications in agrochemicals and dyes . Fluorinated derivatives (e.g., Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate) exhibit improved metabolic stability and bioavailability, critical for kinase inhibitors in oncology .

Pharmacological Relevance: this compound’s chloromethyl group is analogous to the chloromethyl substituents in compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (), which are pharmacologically active against parasitic infections. Ethyl 6-acetyl-5-chloronicotinate’s acetyl and chloro groups are associated with cytotoxicity in cancer cell lines, highlighting the importance of electron-withdrawing groups in anticancer agents .

Synthetic Accessibility :

- This compound is synthesized via esterification and chloromethylation, while derivatives like Ethyl 2-methyl-5-nitronicotinate require nitration under controlled conditions due to the nitro group’s explosivity .

Contradictions and Limitations

- While this compound and Ethyl 2-chloro-5-methylnicotinate share the same molecular formula, their substituent positions (chloromethyl vs. chloro) result in divergent reactivity profiles. The former is more reactive in alkylation reactions, whereas the latter is a weaker electrophile .

- describes ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate, a structurally distinct compound with a pyran ring, demonstrating that heterocyclic variations significantly alter biological activity .

生物活性

Ethyl 2-(chloromethyl)-5-methylnicotinate (ECMN) is a chemical compound with significant biological activity, primarily due to its chloromethyl group, which acts as an alkylating agent. This article explores the biological properties, mechanisms of action, and potential applications of ECMN based on current research findings.

Chemical Structure and Properties

ECMN is characterized by a chloromethyl group attached to a nicotinic acid derivative. Its structure can be represented as follows:

- Chemical Formula : C₉H₈ClN₁O₂

- Molecular Weight : 201.62 g/mol

The presence of the chloromethyl group allows ECMN to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. This property is critical for its biological interactions.

The biological activity of ECMN is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This alkylation can lead to:

- Modulation of Biological Pathways : By altering protein function through covalent modification.

- Inhibition of Enzyme Activity : Affecting metabolic processes within cells.

Antimicrobial Activity

Recent studies have indicated that ECMN exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that ECMN could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Antiproliferative Activity

ECMN has also been investigated for its antiproliferative effects on cancer cell lines. A study demonstrated that ECMN significantly inhibited the growth of HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A549 | 15 |

This suggests that ECMN may possess potential therapeutic applications in oncology, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Antimicrobial Study : A recent study evaluated the effectiveness of ECMN against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, with an MIC of 16 µg/mL. This indicates potential for use in developing new treatments for antibiotic-resistant infections.

- Anticancer Research : In vitro studies on ECMN's effect on cancer cell proliferation revealed that the compound induces apoptosis in HeLa cells through the activation of caspase pathways. The research highlighted the importance of further exploring ECMN's potential as an anticancer agent .

- Mechanistic Insights : Investigations into the mechanism revealed that ECMN interacts with DNA, leading to strand breaks and subsequent cell cycle arrest at the G2/M phase. This mechanism underlines its potential utility in cancer therapy .

属性

IUPAC Name |

ethyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-4-7(2)6-12-9(8)5-11/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBRIFBWBLEBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。